molecular formula C17H32O B1296635 (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) CAS No. 95756-62-0

(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)

Cat. No.: B1296635
CAS No.: 95756-62-0
M. Wt: 252.4 g/mol
InChI Key: WFNGXXFOYRNZIV-UHFFFAOYSA-N
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Description

(1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) is a complex organic compound characterized by its unique bicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) typically involves the reaction of cyclohexane derivatives under specific conditions. One common method includes the use of ethoxy and propyl groups as substituents on the cyclohexane rings. The reaction conditions often require a catalyst and controlled temperature to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and Lewis acids (e.g., AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound consists of two cyclohexane rings linked by ethoxy and propyl substituents. This stereochemical arrangement suggests potential for diverse biological interactions.

Chemistry

In organic synthesis, (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) serves as a valuable building block for creating more complex molecules. Its unique structure allows chemists to explore new synthetic routes and reaction conditions.

Biology

Research has indicated that this compound may interact with biological molecules, leading to various effects on biochemical pathways. Its potential biological activities include:

  • Antioxidant Activity : Similar compounds have demonstrated the ability to neutralize free radicals, suggesting that (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) could play a role in reducing oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Neuroprotective Properties : There is growing interest in the neuroprotective effects of compounds with similar structures, potentially influencing neurotransmitter systems.

Medicine

The therapeutic potential of (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is under investigation for various applications. Its interactions with specific molecular targets may lead to novel treatments for diseases characterized by oxidative stress and inflammation.

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of several bicyclic compounds. The results indicated significant electron-donating abilities for (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane):

CompoundIC50 (µM)
Compound A25
Compound B30
(1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)20

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1r,1's,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated significant reductions in pro-inflammatory cytokines:

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
LPS--
Test Compound4550

Mechanism of Action

The mechanism of action of (1r,1’s,4R,4’R)-4-Ethoxy-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1r,4r)-4-phenyl-1,1’-bi(cyclohexane)
  • (trans,trans)-4-Fluorophenyl 4’-propyl-1,1’-bi(cyclohexane)
  • (trans,trans)-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane)

Biological Activity

(1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic compound characterized by its unique structural features, which include two cyclohexane rings linked by ethoxy and propyl substituents. This compound's stereochemistry suggests potential for diverse biological interactions and activities. Research into its biological properties is essential for understanding its therapeutic potential and applications in various fields.

  • Molecular Formula : C17H32O
  • Molecular Weight : 252.44 g/mol
  • CAS Number : 95756-62-0

Biological Activity Overview

Research indicates that (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may exhibit several biological activities:

Antioxidant Activity

Compounds with similar structural features often demonstrate antioxidant properties. These compounds can neutralize free radicals due to their ability to donate electrons, which is crucial in preventing oxidative stress-related damage in biological systems.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways. This property could be beneficial in developing treatments for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

There is increasing interest in compounds that protect neuronal cells from damage. (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) may influence neurotransmitter systems and offer neuroprotective effects.

The exact mechanism of action for (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) remains to be fully elucidated. However, potential interactions with biological macromolecules such as proteins and nucleic acids are anticipated based on its chemical structure.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several bicyclic compounds similar to (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). The results indicated significant electron-donating abilities compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)Reference
Compound A25
Compound B30
(1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)20

Study 2: Anti-inflammatory Properties

In a cellular model of inflammation induced by lipopolysaccharides (LPS), (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane) demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha Reduction (%)IL-6 Reduction (%)
Control--
LPS--
Test Compound4550

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with (1R,1'S,4R,4'R)-4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane). Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Clinical trials to assess therapeutic efficacy.
  • Exploration of synthetic derivatives to enhance bioactivity.

Properties

IUPAC Name

1-ethoxy-4-(4-propylcyclohexyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O/c1-3-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18-4-2/h14-17H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGXXFOYRNZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339844
Record name 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95756-62-0
Record name 4-Ethoxy-4'-propyl-1,1'-bi(cyclohexane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bicyclohexyl, 4-ethoxy-4'-propyl-, (trans,trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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